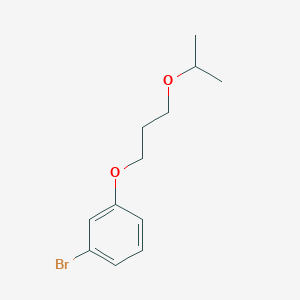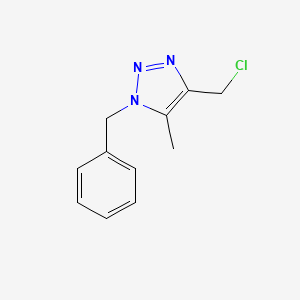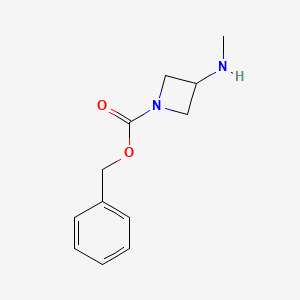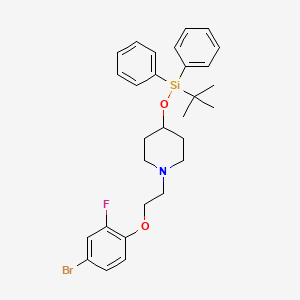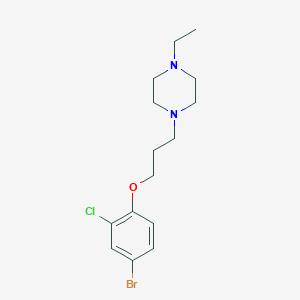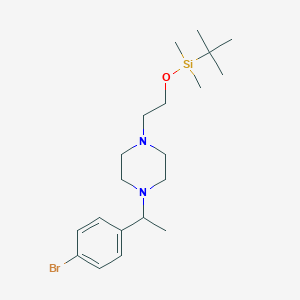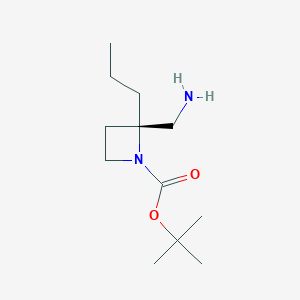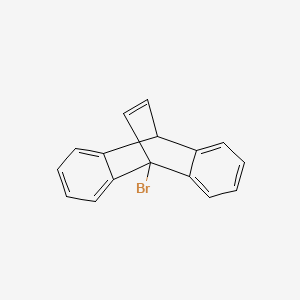
9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Overview
Description
9-Bromo-9,10-dihydro-9,10-ethenoanthracene: is a brominated derivative of 9,10-dihydro-9,10-ethenoanthracene. It is a polycyclic aromatic hydrocarbon with a bromine atom attached to the ninth carbon of the anthracene ring system. The compound has the molecular formula C16H11Br and is known for its unique structural properties, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of 9,10-dihydro-9,10-ethenoanthracene: The primary method for synthesizing 9-Bromo-9,10-dihydro-9,10-ethenoanthracene involves the bromination of 9,10-dihydro-9,10-ethenoanthracene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 9-Bromo-9,10-dihydro-9,10-ethenoanthracene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include 9-hydroxy-9,10-dihydro-9,10-ethenoanthracene, 9-alkoxy-9,10-dihydro-9,10-ethenoanthracene, or 9-amino-9,10-dihydro-9,10-ethenoanthracene.
Oxidation Products: Oxidation can lead to the formation of 9,10-ethenoanthracene-9,10-dione or other oxidized derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is used as a building block in organic synthesis, particularly in the synthesis of more complex polycyclic aromatic compounds.
Biology and Medicine
Biological Probes: The compound can be used as a fluorescent probe in biological studies due to its unique photophysical properties.
Industry
Mechanism of Action
Molecular Targets and Pathways
Photophysical Properties: The compound exhibits unique photophysical properties due to its polycyclic aromatic structure, making it useful in fluorescence-based applications.
Electron Transport: In semiconductor applications, 9-Bromo-9,10-dihydro-9,10-ethenoanthracene acts as an electron transport material, facilitating the movement of electrons within the device.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-ethenoanthracene: The parent compound without the bromine atom.
9-Chloro-9,10-dihydro-9,10-ethenoanthracene: A chlorinated derivative with similar reactivity but different electronic properties due to the presence of chlorine instead of bromine.
Uniqueness
Properties
IUPAC Name |
1-bromotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-10-9-11(12-5-1-3-7-14(12)16)13-6-2-4-8-15(13)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPBTNVWRDISGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C=CC2(C4=CC=CC=C34)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


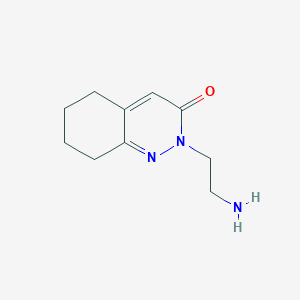
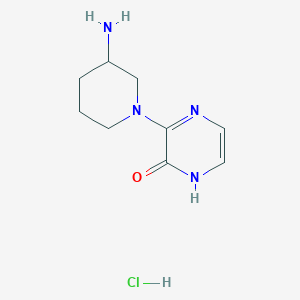
![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)

